Lipophilicity Differentiation via LogP
The 4-fluoro substitution increases the computed octanol-water partition coefficient (LogP) by +0.14 units compared to the non-fluorinated parent compound, reflecting enhanced membrane permeability potential relevant for in vitro assay design and SAR campaigns .
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.37480 |
| Comparator Or Baseline | N,N-Bis(2-chloroethyl)benzenesulfonamide (4-H): LogP = 3.23570 |
| Quantified Difference | ΔLogP = +0.14 |
| Conditions | Computed values from ChemSrc database; 25°C, standard LogP algorithm |
Why This Matters
A ΔLogP of 0.14 indicates measurably higher lipophilicity, which can influence compound partitioning in biological assays, chromatographic retention times, and formulation strategies when selecting among in-class compounds for procurement.
